molecular formula C11H13ClO2 B1527315 Methyl 2-(4-chlorophenyl)butanoate CAS No. 114546-68-8

Methyl 2-(4-chlorophenyl)butanoate

Cat. No. B1527315
M. Wt: 212.67 g/mol
InChI Key: OOWAFFSDXOQBAJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)butanoate, also known as 4-chloro-2-methylphenyl butyrate, is a synthetic chemical compound with a molecular formula of C11H13ClO2. It is a colorless liquid with a faint odor and is commonly used in the synthesis of pharmaceuticals, fragrances, and other chemicals. This compound has been studied extensively for its potential therapeutic applications, including its biochemical and physiological effects.

Scientific Research Applications

1. Reactive Intermediate in Mutagenicity Studies

Methyl 2-(4-chlorophenyl)butanoate has been investigated in the context of mutagenicity, specifically in studies involving 2-Chloro-4-(methylthio)butanoic acid. This compound is identified as a reactive intermediate that may be associated with observed mutagenicity in certain contexts, suggesting its role in toxicology and chemical safety research (Jolivette, Kende, & Anders, 1998).

2. Molecular Docking and Vibrational Studies

In the field of molecular docking and vibrational studies, derivatives of butanoic acid, which include methyl 2-(4-chlorophenyl)butanoate, have been analyzed. These studies involve understanding the stability of molecules, their reactivity, and potential as nonlinear optical materials. This research is significant in material science and pharmaceuticals (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

3. Herbicide Analysis

Methyl 2-(4-chlorophenyl)butanoate is part of studies focusing on the analysis and detection of herbicides in environmental samples. Such research contributes to environmental monitoring and the assessment of agricultural chemicals' impact (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2002).

4. Optical and Electronic Characterization

Research involving the optical and electronic characterization of similar butanoic acid derivatives has implications in fields like optoelectronics and sensor technology. Such studies contribute to the understanding of electronic properties and potential applications in novel electronic devices (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

5. Copper Corrosion Inhibition

Methyl 3-((2-mercaptophenyl)imino)butanoate, a compound related to methyl 2-(4-chlorophenyl)butanoate, has been synthesized as a corrosion inhibitor for copper. This demonstrates the compound's utility in industrial applications, particularly in materials science and engineering (Tansuğ, Tüken, Gİray, Fındıkkıran, Sığırcık, Demirkol, & Erbil, 2014).

6. Application in Biodiesel Research

Studies involving methyl butanoate, closely related to methyl 2-(4-chlorophenyl)butanoate, focus on its pyrolysis and decomposition, relevant to biodiesel research. This research contributes to the understanding of biodiesel components and their behavior at high temperatures, crucial for renewable energy applications (Farooq, Ren, Lam, Davidson, Hanson, & Westbrook, 2012).

Safety And Hazards

“Methyl 2-(4-chlorophenyl)butanoate” should be handled with care like any other chemical. It is recommended to use personal protective equipment, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

methyl 2-(4-chlorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWAFFSDXOQBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chlorophenyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Li, L Zhang, L CAO, R XIE, Y ZHANG, W HE… - Journal of Integrative …, 2014 - Elsevier
Creating high-efficient and environment-friendly pesticides is very important to produce the pollution free agriculture food and maintain the balance of the survival environmental of the …
Number of citations: 9 www.sciencedirect.com

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